3-(2-Acetylbenzo[d]oxazol-6-yl)acrylic acid
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Overview
Description
3-(2-Acetylbenzo[d]oxazol-6-yl)acrylic acid is a compound with the molecular formula C12H9NO4 and a molecular weight of 231.20 g/mol . It belongs to the class of benzoxazole derivatives, which are known for their diverse applications in various fields such as pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Acetylbenzo[d]oxazol-6-yl)acrylic acid typically involves the condensation of 2-acetylbenzo[d]oxazole with acrylic acid under specific reaction conditions. One common method involves the use of a base catalyst to facilitate the reaction, followed by purification through recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) and gas chromatography (GC) .
Chemical Reactions Analysis
Types of Reactions
3-(2-Acetylbenzo[d]oxazol-6-yl)acrylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .
Scientific Research Applications
3-(2-Acetylbenzo[d]oxazol-6-yl)acrylic acid has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-(2-Acetylbenzo[d]oxazol-6-yl)acrylic acid involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes and receptors, leading to various physiological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
3-(2-Benzoxazolyl)acrylic acid: Similar structure but lacks the acetyl group.
2-Acetylbenzoxazole: Contains the benzoxazole core but without the acrylic acid moiety.
Uniqueness
3-(2-Acetylbenzo[d]oxazol-6-yl)acrylic acid is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Properties
Molecular Formula |
C12H9NO4 |
---|---|
Molecular Weight |
231.20 g/mol |
IUPAC Name |
(E)-3-(2-acetyl-1,3-benzoxazol-6-yl)prop-2-enoic acid |
InChI |
InChI=1S/C12H9NO4/c1-7(14)12-13-9-4-2-8(3-5-11(15)16)6-10(9)17-12/h2-6H,1H3,(H,15,16)/b5-3+ |
InChI Key |
GXAFDJIABUWSLM-HWKANZROSA-N |
Isomeric SMILES |
CC(=O)C1=NC2=C(O1)C=C(C=C2)/C=C/C(=O)O |
Canonical SMILES |
CC(=O)C1=NC2=C(O1)C=C(C=C2)C=CC(=O)O |
Origin of Product |
United States |
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